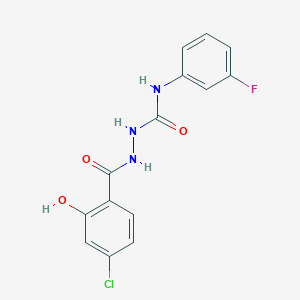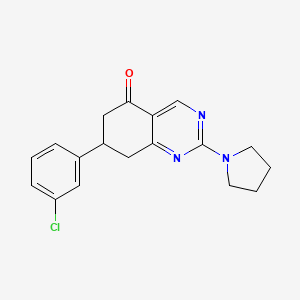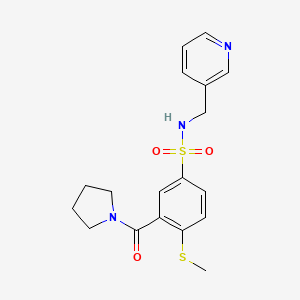![molecular formula C18H15BrN2O6 B4777288 2-(4-bromophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4777288.png)
2-(4-bromophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate
Übersicht
Beschreibung
2-(4-bromophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate is a chemical compound that has gained significant attention from researchers due to its unique properties and potential applications in various fields. This compound is also known as BON and is widely used in scientific research for its ability to inhibit specific enzymes and proteins.
Wirkmechanismus
BON exerts its inhibitory effects by binding to the active site of enzymes and proteins, thereby preventing their activity. It has been found to interact with specific amino acid residues in the active site, leading to a conformational change that inhibits the enzymatic activity.
Biochemical and Physiological Effects:
BON has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is crucial for cancer growth and metastasis. BON has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BON has several advantages as a research tool. It is a highly potent inhibitor of several enzymes and proteins, making it an ideal candidate for studying their functions. It is also relatively easy to synthesize and has a high purity level. However, BON has some limitations as well. It has a short half-life, making it difficult to use in long-term experiments. It also has limited solubility in aqueous solutions, which can affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BON. One potential application is in the development of cancer therapies. BON has been shown to be effective in inhibiting several cancer-related proteins, making it a promising candidate for cancer treatment. Another potential application is in the treatment of inflammatory diseases. BON has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully understand the potential applications of BON in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
BON has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of several enzymes and proteins, including histone deacetylases, which play a crucial role in epigenetic regulation. BON has also been shown to inhibit the activity of several cancer-related proteins, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(3-nitroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O6/c19-13-6-4-12(5-7-13)16(22)11-27-18(24)9-8-17(23)20-14-2-1-3-15(10-14)21(25)26/h1-7,10H,8-9,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIGHMCFCLXGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({[3-(anilinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4777213.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4777218.png)
![2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B4777225.png)
![2-{[4-(3-phenoxyphenoxy)butyl]thio}pyrimidine](/img/structure/B4777245.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4777246.png)

![4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4777259.png)

![3-ethyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777271.png)
![2-(2-furyl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4777285.png)
![8-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4777302.png)
![4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4777309.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(4-methoxyphenyl)ethyl]amino}methylene)-N'-ethylthiourea](/img/structure/B4777313.png)